Lipophilicity (LogP): 4-(Difluoromethyl)nicotinic acid is Over 3 Log Units More Hydrophilic than the Trifluoromethyl Analog
The calculated octanol-water partition coefficient (LogP) for 4-(Difluoromethyl)nicotinic acid is -0.10, indicating pronounced hydrophilicity . In stark contrast, the analogous 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) possesses an experimentally determined LogP of 3.28 [1]. This represents a calculated difference of 3.38 LogP units, corresponding to an approximate 2400-fold difference in octanol-water distribution. The data confirm that the -CF₂H moiety dramatically reduces lipophilicity compared to -CF₃ in this heterocyclic scaffold.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.10 (Calculated) |
| Comparator Or Baseline | 4-(Trifluoromethyl)nicotinic acid; LogP = 3.28 (Experimental) |
| Quantified Difference | Δ LogP = 3.38 (≈2400x difference in partition ratio) |
| Conditions | Target: Predicted via ACD/Labs software; Comparator: Experimental value from QSAR dataset |
Why This Matters
The significant reduction in LogP directly influences aqueous solubility and permeability, making the target compound more suitable for lead series where high polarity is required or where trifluoromethyl analogs exhibit excessive protein binding or poor solubility.
- [1] Gramatica, P., et al. (2012). QSAR Modeling of (Benzo-)triazoles Toxicity on Algae. Molecular Informatics, 31, 817–835 (Compound ID 402). View Source
